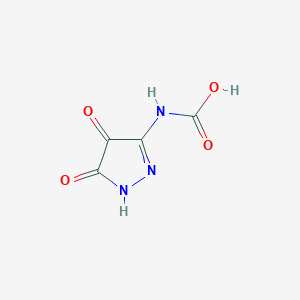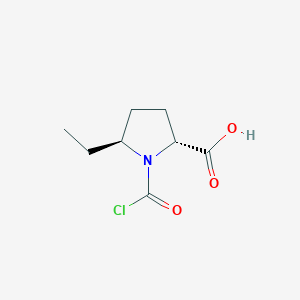
(2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a chlorocarbonyl group and an ethyl substituent on a pyrrolidine ring. The stereochemistry of the compound, indicated by the (2R,5S) configuration, plays a crucial role in its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate pyrrolidine derivative.
Ethylation: The ethyl group is introduced via an alkylation reaction, often using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorocarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in stereoselective synthesis.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The stereochemistry of the compound ensures selective binding to these targets, enhancing its efficacy and reducing off-target effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,5S)-1-(Chlorocarbonyl)-5-methylpyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
(2R,5S)-1-(Chlorocarbonyl)-5-propylpyrrolidine-2-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
The unique combination of the chlorocarbonyl group and the ethyl substituent in (2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid imparts distinct reactivity and selectivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H12ClNO3 |
|---|---|
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
(2R,5S)-1-carbonochloridoyl-5-ethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H12ClNO3/c1-2-5-3-4-6(7(11)12)10(5)8(9)13/h5-6H,2-4H2,1H3,(H,11,12)/t5-,6+/m0/s1 |
Clé InChI |
RNXPMBJOIRCGKA-NTSWFWBYSA-N |
SMILES isomérique |
CC[C@H]1CC[C@@H](N1C(=O)Cl)C(=O)O |
SMILES canonique |
CCC1CCC(N1C(=O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)

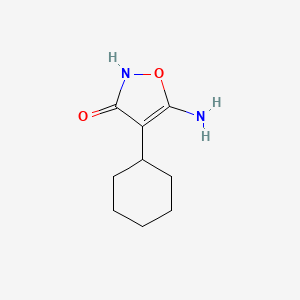
![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)
![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)


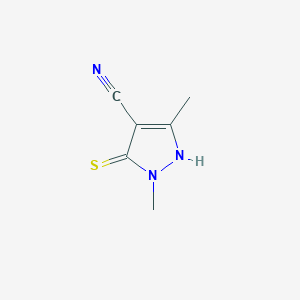
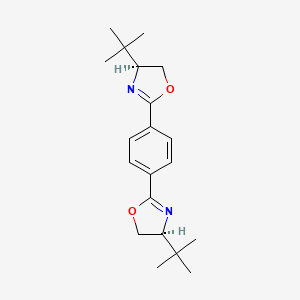
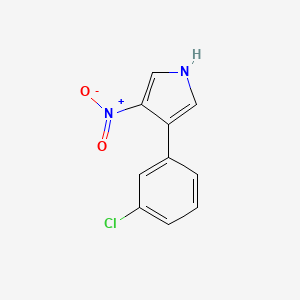
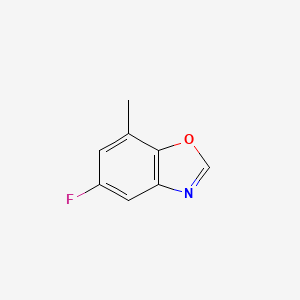
![6-Chlorooxazolo[5,4-b]pyridine](/img/structure/B12874461.png)
![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
